3-Amino-1-(3,5-dimethylphenyl)propan-1-ol
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Overview
Description
3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3,5-dimethylbenzaldehyde with 3-aminopropanol. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Ethers, esters
Scientific Research Applications
3-Amino-1-(3,5-dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used as a molecular probe to study enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-Amino-1-propanol: A simpler analog without the 3,5-dimethylphenyl group.
3-Amino-2,2-dimethyl-1-propanol: A structurally similar compound with an additional methyl group on the propyl chain.
3-Dimethylamino-1-propanol: A compound with a dimethylamino group instead of a primary amino group.
Uniqueness: 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
Properties
IUPAC Name |
3-amino-1-(3,5-dimethylphenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11,13H,3-4,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTBKIGVLPAKFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CCN)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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